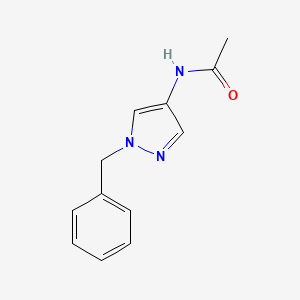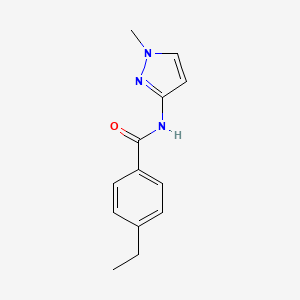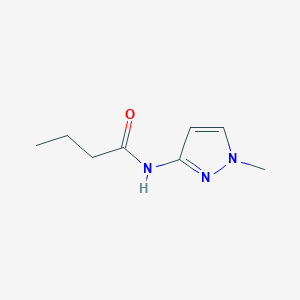
1,3,5-trimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-trimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. The compound is commonly referred to as "TMP" and is a pyrazole-based compound that has shown promise in various fields of research, including cancer treatment, neurodegenerative diseases, and inflammation.
Mécanisme D'action
The mechanism of action of TMP is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. In cancer research, TMP has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, TMP has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
TMP has been shown to have a variety of biochemical and physiological effects. In cancer research, TMP has been shown to induce apoptosis, inhibit cell proliferation, and inhibit tumor growth. Additionally, TMP has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
TMP has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, TMP has been shown to have low toxicity and is well-tolerated in animal studies. However, TMP has limitations in terms of its solubility and bioavailability, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on TMP. In cancer research, further studies are needed to determine the optimal dosing and administration of TMP for maximum efficacy. Additionally, studies are needed to determine the potential for TMP to be used in combination with other cancer treatments. In neurodegenerative disease research, further studies are needed to determine the potential for TMP to be used as a neuroprotective agent. Finally, studies are needed to determine the safety and efficacy of TMP in human clinical trials.
Méthodes De Synthèse
The synthesis of TMP involves the reaction of 2-oxo-3-oxazolidinecarboxylic acid with 1,3,5-trimethylpyrazole in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to form 1,3,5-trimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide.
Applications De Recherche Scientifique
TMP has been extensively studied for its potential therapeutic applications. In cancer research, TMP has been shown to inhibit the growth of tumor cells and induce apoptosis. Additionally, TMP has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TMP has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.
Propriétés
IUPAC Name |
1,3,5-trimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8-11(9(2)15(3)14-8)12(16)13-7-10-5-4-6-17-10/h10H,4-7H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWILIPZVRGGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B7458994.png)




![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)
![N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459028.png)




![N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide](/img/structure/B7459070.png)

